molecular formula C10H20N2O B1438294 [2-(Morpholin-4-yl)cyclopentyl]methanamine CAS No. 99849-59-9

[2-(Morpholin-4-yl)cyclopentyl]methanamine

Cat. No. B1438294
CAS RN: 99849-59-9
M. Wt: 184.28 g/mol
InChI Key: DDIJIFBJNGYVQA-UHFFFAOYSA-N
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Description

“[2-(Morpholin-4-yl)cyclopentyl]methanamine” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for “[2-(Morpholin-4-yl)cyclopentyl]methanamine” is 1S/C10H20N2O/c11-8-9-2-1-3-10(9)12-4-6-13-7-5-12/h9-10H,1-8,11H2 . This indicates that the molecule consists of a cyclopentyl group and a morpholin-4-yl group attached to a methanamine moiety.


Physical And Chemical Properties Analysis

“[2-(Morpholin-4-yl)cyclopentyl]methanamine” is a liquid at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Catalysis : The use of morpholine derivatives in chemical synthesis is significant. For example, Şemistan Karabuğa et al. (2015) discussed the synthesis of quinazoline-based ruthenium complexes starting from glycine, which includes morpholine derivatives as key intermediates. These complexes are efficient catalysts for transfer hydrogenation reactions, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).

  • Antitumor Activities : B. Károlyi et al. (2012) synthesized novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, and investigated their in vitro antitumor activity. These compounds demonstrated attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi et al., 2012).

  • Antimicrobial Applications : K D Thomas, Airody Vasudeva Adhikari, and N Suchetha Shetty (2010) reported the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives and evaluated their in vitro antibacterial and antifungal activities, showing moderate to very good efficacy (Thomas, Adhikari, & Shetty, 2010).

  • Pharmaceutical Intermediates : M. Kopach et al. (2009) developed a commercial synthesis of a key starting material for a phase 2 drug candidate. The process involved the synthesis of a morpholine derivative, demonstrating the importance of such compounds in pharmaceutical development (Kopach et al., 2009).

  • Neurokinin-1 Receptor Antagonists : T. Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist with morpholine derivatives, showing promise in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed information on handling and storage, personal protective equipment, and first aid measures .

properties

IUPAC Name

(2-morpholin-4-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-8-9-2-1-3-10(9)12-4-6-13-7-5-12/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIJIFBJNGYVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Morpholin-4-yl)cyclopentyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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